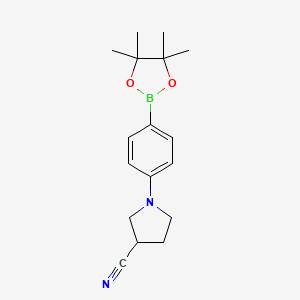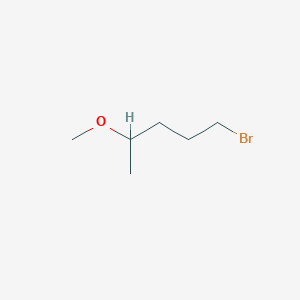
2-(4-Chloro-benzyl)-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorobenzyl)piperazine is an organic compound with the molecular formula C11H15ClN2 It is a derivative of piperazine, a heterocyclic amine, and features a benzyl group substituted with a chlorine atom at the para position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobenzyl)piperazine typically involves the reaction of piperazine with 4-chlorobenzyl chloride. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Piperazine+4-Chlorobenzyl chloride→2-(4-Chlorobenzyl)piperazine+HCl
Industrial Production Methods: Industrial production of 2-(4-Chlorobenzyl)piperazine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: 2-(4-Chlorobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Major Products:
Oxidation: N-oxides of 2-(4-Chlorobenzyl)piperazine.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
科学的研究の応用
2-(4-Chlorobenzyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: This compound is used in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(4-Chlorobenzyl)piperazine involves its interaction with neurotransmitter systems in the brain. It acts as an inhibitor of serotonin uptake by binding to serotonin transporters, thereby increasing the levels of serotonin in the synaptic cleft. This action can modulate mood and behavior, making it of interest in the study of psychiatric disorders .
類似化合物との比較
1-(4-Chlorobenzyl)piperazine: Similar in structure but with different pharmacological properties.
1-(4-Trifluoromethylbenzyl)piperazine: Contains a trifluoromethyl group instead of chlorine, leading to different chemical reactivity and biological activity.
1-(4-Methoxybenzyl)piperazine: Features a methoxy group, which alters its electronic properties and reactivity.
Uniqueness: 2-(4-Chlorobenzyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit serotonin uptake distinguishes it from other benzylpiperazine derivatives, making it a valuable compound for neuropharmacological research.
特性
分子式 |
C11H15ClN2 |
|---|---|
分子量 |
210.70 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15ClN2/c12-10-3-1-9(2-4-10)7-11-8-13-5-6-14-11/h1-4,11,13-14H,5-8H2 |
InChIキー |
NCKDJZCVHKZFSG-UHFFFAOYSA-N |
正規SMILES |
C1CNC(CN1)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,10-Anthracenedione, 1-hydroxy-4-[[4-(nonyloxy)phenyl]amino]-](/img/structure/B13150112.png)
![Benzo[j]phenanthridin-6(5h)-one](/img/structure/B13150113.png)



![(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13150145.png)




![7-Benzyl-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13150177.png)
![heptasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/structure/B13150179.png)
![3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13150181.png)

